(R)-3-Aminohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminohexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Aminohexan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminohexan-1-ol may involve catalytic hydrogenation of the corresponding nitrile or amide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert it into the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: ®-3-Aminohexan-2-one or ®-3-Aminohexanal.
Reduction: ®-3-Aminohexane.
Substitution: ®-3-Chlorohexan-1-ol or ®-3-Bromohexan-1-ol.
Scientific Research Applications
®-3-Aminohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which ®-3-Aminohexan-1-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in reactions that lead to the formation of other biologically active compounds. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminohexan-1-ol: The enantiomer of ®-3-Aminohexan-1-ol, with a different spatial configuration.
3-Aminohexane: Lacks the hydroxyl group present in ®-3-Aminohexan-1-ol.
3-Amino-2-hexanol: Has the amino group at a different position on the carbon chain.
Uniqueness
®-3-Aminohexan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(3R)-3-aminohexan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
InChI Key |
YZOKDOZIDBMHOK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CCO)N |
Canonical SMILES |
CCCC(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.